Welcome to the BenchChem Online Store!
molecular formula C9H11ClO3S B1528788 2-(benzyloxy)ethane-1-sulfonyl chloride CAS No. 881407-20-1

2-(benzyloxy)ethane-1-sulfonyl chloride

Cat. No. B1528788
M. Wt: 234.7 g/mol
InChI Key: FVSVJFRJXMWFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07928264B2

Procedure details

To a 2-(benzyloxy)ethanesulfonic acid (4.0 g) was added thionyl chloride (13.5 ml) dropwise at ambient temperature for 15 minutes and the mixture was stirred at the same temperature for 10 minutes. To the mixture was added dropwise N,N-dimethylformamide (0.072 ml) at ambient temperature. The mixture was stirred at the same temperature for 20 minutes and refluxed for 1 hour. After cooling down to room temperature, the mixture was evaporated under reduced pressure to give 2-(benzyloxy)ethanesulfonyl chloride (4.1 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][S:11]([OH:14])(=O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:17])=O>CN(C)C=O>[CH2:1]([O:8][CH2:9][CH2:10][S:11]([Cl:17])(=[O:14])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCS(=O)(=O)O
Name
Quantity
13.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.072 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.